N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide
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Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H14FN3O4S and its molecular weight is 339.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Microwave-assisted Synthesis and Biological Screening
Research has demonstrated the synthesis of compounds containing the thiadiazole nucleus, highlighting methodologies that could potentially be applied to the synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide. These compounds exhibit antimicrobial, antilipase, and antiurease activities, suggesting a method for generating molecules with similar biological properties (Başoğlu et al., 2013).
Donor-Acceptor Systems for Electronic Applications
A study on donor-acceptor systems incorporating fluorinated thiadiazole shows the influence of donor units on electrochemical and optical properties. This research may guide the functionalization of this compound for electronic or photonic applications, demonstrating its potential in materials science (Çakal et al., 2021).
Antimicrobial and Antitubercular Agents
Novel Derivatives for Antimicrobial Activity
The compound has structural similarities to other heterocyclic compounds that have been synthesized and characterized for their antimicrobial activities. These studies provide insights into how variations in the molecular structure can influence biological activity, offering a framework for designing derivatives of this compound with potential antimicrobial properties (Patel et al., 2015).
Furan-Carboxamide Derivatives as Influenza Inhibitors
Research on furan-carboxamide derivatives has identified them as potent inhibitors of the H5N1 influenza virus, demonstrating the therapeutic potential of structurally related compounds. This suggests that this compound could be explored for antiviral applications (Yongshi et al., 2017).
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O4S/c1-17-11-5-4-10(15)9-12(11)18(23(17,20)21)7-6-16-14(19)13-3-2-8-22-13/h2-5,8-9H,6-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOUCVHPBSFENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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